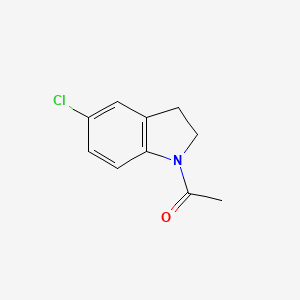

1-Acetyl-5-chloroindoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10ClNO |

|---|---|

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

1-(5-chloro-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C10H10ClNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3 |

InChI-Schlüssel |

KNBHLYGLPSDIFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformative Reactions of 1 Acetyl 5 Chloroindoline

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring

The benzene (B151609) portion of the 1-acetyl-5-chloroindoline ring is susceptible to electrophilic aromatic substitution. The outcome of these reactions is governed by the combined directing effects of the substituents on the ring: the N-acetyl group, the chloro group, and the dihydro-pyrrole ring fused to the benzene nucleus.

Regioselectivity Profiles, Particularly at the C-6 Position

The interplay of these effects strongly favors substitution at the C-6 position. This position is ortho to the chloro group and para to the point of fusion with the dihydro-pyrrole ring, making it the most electronically enriched and sterically accessible site for electrophilic attack. In analogous systems, such as 3-acetyl-5-hydroxyindole, bromination has been shown to occur selectively at the C-6 position, underscoring the strong directing influence towards this site. beilstein-journals.org

Table 1: Directing Effects of Substituents on the Indoline Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| N-Acetyl Group | N-1 | Deactivating (Resonance) | Ortho, Para |

| Chloro Group | C-5 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

Sulfonylation Reactions and Formation of Sulfonyl Chlorides

Consistent with the regiochemical profile discussed above, this compound can undergo sulfonylation predominantly at the C-6 position. This reaction is typically carried out using chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. orgsyn.orggoogle.com The resulting this compound-6-sulfonyl chloride is a key intermediate for the synthesis of various sulfonamide derivatives.

The formation of related sulfonamides, such as 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide, has been documented in the literature. researchgate.net The synthesis of this compound inherently proceeds through the corresponding sulfonyl chloride intermediate, confirming the viability of the C-6 sulfonylation reaction. The general procedure involves the treatment of the aromatic precursor with an excess of chlorosulfonic acid, often at reduced temperatures, followed by quenching in ice water to precipitate the sulfonyl chloride product. orgsyn.org

Table 2: Example of Sulfonylation and Subsequent Derivatization

| Reactant | Reagent | Intermediate Product | Final Product Example |

|---|

Reactions Involving the N-Acetyl Group

The N-acetyl group of this compound imparts stability to the molecule but can also be a site for specific chemical transformations, including hydrolysis and participation in condensation reactions of related derivatives.

Hydrolysis and Deacetylation Processes

The amide linkage of the N-acetyl group can be cleaved under hydrolytic conditions to yield 5-chloroindoline (B1581159). This deacetylation can be achieved through either acidic or basic catalysis. Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. nih.gov Base-catalyzed hydrolysis is often performed using a strong base like sodium hydroxide (B78521) in an alcoholic solvent. The process involves nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond. Enzyme-based methods, utilizing acylases, can also achieve this transformation under milder, biological conditions. tandfonline.com

Condensation Reactions with Carbonyl Compounds (e.g., thiocarbohydrazide)

While this compound itself lacks a carbonyl group for direct condensation, its oxidized derivative, 1-acetyl-5-chloroisatin (an indoline-2,3-dione), readily undergoes such reactions. A notable example is the condensation with thiocarbohydrazide (B147625). ingentaconnect.com In this reaction, the nucleophilic amine groups of thiocarbohydrazide attack the electrophilic C-3 carbonyl group of 1-acetyl-5-chloroisatin. The reaction is typically carried out in a protic solvent like aqueous ethanol (B145695) and results in the formation of a thiocarbohydrazone derivative, N''-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. ingentaconnect.com This transformation highlights the synthetic utility of the indoline scaffold in preparing more complex heterocyclic systems.

Derivatization and Functionalization at Other Ring Positions (e.g., C-2, C-3)

The C-2 and C-3 positions of the this compound ring are sp³-hybridized and thus not amenable to direct electrophilic substitution. Functionalization at these positions typically requires a preliminary dehydrogenation (oxidation) step to form the corresponding indole (B1671886), 1-acetyl-5-chloroindole. Once the aromatic indole ring is formed, a variety of reactions can be performed to introduce substituents at the C-2 and C-3 positions.

Upon oxidation to 1-acetyl-5-chloroindole, the C-3 position becomes the most nucleophilic site and is highly reactive towards electrophiles. jst.go.jpresearchgate.net Friedel-Crafts acylation, for instance, can introduce an acyl group selectively at C-3. Functionalization at the C-2 position is also possible, often achieved through methods like C-2 lithiation followed by quenching with an electrophile. These subsequent reactions on the oxidized indole core provide a pathway to a diverse range of C-2 and C-3 substituted derivatives that are not directly accessible from the indoline precursor.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound-6-sulfonyl chloride |

| 1-Acetyl-5-chloro-N-isopentylindoline-6-sulfonamide |

| 5-Chloroindoline |

| 1-Acetyl-5-chloroisatin |

| Thiocarbohydrazide |

| N''-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide |

| 1-Acetyl-5-chloroindole |

| 3-Acetyl-5-hydroxyindole |

| Chlorosulfonic acid |

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Architectures

This compound has proven to be a key starting material for the synthesis of a variety of complex heterocyclic structures. The indoline core, with its specific substitution pattern, provides a scaffold that can be elaborated through various synthetic methodologies. The acetyl group at the 1-position not only activates the molecule for certain transformations but also serves as a protecting group that can be removed under specific conditions, revealing a secondary amine for further functionalization. This dual role enhances its utility in multi-step synthetic sequences.

The chemical landscape of this compound allows for its transformation into a wide array of substituted chloroindoline derivatives. The aromatic ring of the indoline system is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This reactivity is crucial for modifying the electronic and steric properties of the molecule, thereby creating a library of analogs from a single starting material.

A notable example of this is the electrophilic aromatic chlorosulfonylation of this compound. This reaction proceeds at the C-6 position, which is sterically favored, to yield this compound-6-sulfonyl chloride. The introduction of the sulfonyl chloride group opens up a new avenue for derivatization, as this functional group can readily react with various nucleophiles, such as amines, to form a range of sulfonamides. This transformation underscores the utility of this compound as a scaffold for creating structurally diverse molecules with potential applications in medicinal chemistry.

| Starting Material | Reagent | Product | Position of Substitution |

| This compound | Chlorosulfonic acid | This compound-6-sulfonyl chloride | C-6 |

Furthermore, the acetyl group can be strategically removed to provide access to the corresponding secondary amine, 5-chloroindoline. This deprotection step is often a key transformation in the synthesis of more complex molecules, as the newly liberated amine can participate in a variety of coupling and condensation reactions. For instance, in the synthesis of certain benzoylindoline derivatives, the acetyl group is removed after other transformations on the molecule have been completed. This highlights the role of the acetyl group as a transient directing and protecting group, which is a key feature of a versatile synthetic intermediate.

While direct examples of this compound being integrated into fused and polycyclic systems are not extensively documented in readily available literature, the general reactivity of the indoline scaffold suggests its potential in such transformations. The construction of fused heterocyclic systems often relies on the presence of functional groups that can participate in cyclization reactions. The derivatization of this compound, as discussed in the previous section, can introduce such functionalities.

For instance, the introduction of a nitro group at the 7-position of this compound, followed by reduction to an amine, would create a precursor ripe for intramolecular cyclization reactions to form tricyclic systems. Similarly, functionalization at the C-6 position could be leveraged to build additional rings onto the indoline core. The development of synthetic routes that utilize this compound as a starting point for the construction of fused systems, such as carbazoles or β-carbolines, represents an area of ongoing interest in synthetic methodology. The principles of indole and indoline chemistry strongly support the feasibility of such transformations, positioning this compound as a promising, though currently underutilized, building block for the synthesis of complex polycyclic indole alkaloids and related structures.

Spectroscopic and Crystallographic Characterization of 1 Acetyl 5 Chloroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

A ¹H-NMR spectrum of 1-acetyl-5-chloroindoline would be expected to show distinct signals for the aromatic and aliphatic protons, as well as the acetyl methyl protons.

Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would appear in the aromatic region (typically δ 7.0-8.5 ppm). The chlorine atom at the C-5 position would influence the chemical shifts of the adjacent protons (H-4 and H-6) through its electronic effects. The coupling patterns (splitting) would reveal the connectivity between these protons. For instance, H-7 would likely appear as a doublet, coupled to H-6. H-6 would be a doublet of doublets, coupled to both H-7 and H-4. H-4 would appear as a doublet.

Aliphatic Protons: The two methylene (B1212753) groups of the indoline (B122111) ring (H-2 and H-3) would show signals in the aliphatic region. These would likely appear as two triplets, with coupling between the H-2 and H-3 protons. The protons at H-2, being closer to the nitrogen atom, might show a downfield shift compared to the H-3 protons.

Acetyl Protons: The methyl protons of the acetyl group would give rise to a sharp singlet, typically in the upfield region (around δ 2.2 ppm), as they have no adjacent protons to couple with.

Table 4.1.1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.2 | d | ~2.0 |

| H-6 | ~7.1 | dd | ~8.5, 2.0 |

| H-7 | ~8.1 | d | ~8.5 |

| H-2 (CH₂) | ~4.1 | t | ~8.5 |

| H-3 (CH₂) | ~3.2 | t | ~8.5 |

| Acetyl-CH₃ | ~2.2 | s | N/A |

(Note: These are estimated values and may differ from actual experimental data.)

The ¹³C-NMR spectrum would provide information on each unique carbon atom in this compound.

Carbonyl Carbon: The carbon of the acetyl carbonyl group would be the most downfield signal, typically around δ 168 ppm.

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (δ 115-145 ppm). The carbon atom bonded to the chlorine (C-5) would be significantly affected. The other aromatic carbons would show distinct signals based on their electronic environment.

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) would be found in the upfield region of the spectrum.

Acetyl Carbon: The methyl carbon of the acetyl group would be the most upfield signal.

Table 4.1.2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-3a | ~131 |

| C-4 | ~125 |

| C-5 | ~128 |

| C-6 | ~124 |

| C-7 | ~116 |

| C-7a | ~142 |

| C-2 | ~49 |

| C-3 | ~28 |

| Acetyl-CH₃ | ~24 |

(Note: These are estimated values and may differ from actual experimental data.)

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

An IR spectrum would confirm the presence of key functional groups through their characteristic vibrational frequencies.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the amide group would be expected in the region of 1660-1690 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide would be present in the fingerprint region.

C-Cl Stretch: A C-Cl stretching band would be expected in the lower wavenumber region of the fingerprint, typically between 800 and 600 cm⁻¹.

Aromatic C=C Bends: Bands corresponding to the C=C stretching within the aromatic ring would be seen in the 1600-1450 cm⁻¹ region.

Table 4.2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3050-3150 | Medium |

| C-H Stretch | Aliphatic | 2850-2960 | Medium |

| C=O Stretch | Amide | ~1670 | Strong |

| C=C Stretch | Aromatic | 1450-1600 | Medium-Weak |

| C-N Stretch | Amide | 1250-1350 | Medium |

| C-Cl Stretch | Aryl Halide | 600-800 | Medium-Strong |

(Note: These are estimated values and may differ from actual experimental data.)

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule. The nominal molecular weight of this compound (C₁₀H₁₀ClNO) is approximately 195.65 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 195. An isotopic peak at M+2 (m/z 197) with an intensity of about one-third of the M⁺ peak would be expected due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pathways: A primary fragmentation would likely be the loss of the acetyl group (CH₃CO•), leading to a significant fragment ion. Another common fragmentation pathway for N-acetyl compounds is the loss of ketene (B1206846) (CH₂=C=O). Subsequent fragmentations of the indoline ring structure would also be observed.

Table 4.3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 195/197 | [M]⁺ (Molecular Ion) |

| 152/154 | [M - CH₃CO]⁺ |

| 153/155 | [M - CH₂CO]⁺ |

(Note: These are predicted fragmentation patterns.)

Computational and Theoretical Investigations of 1 Acetyl 5 Chloroindoline

Molecular Modeling and Docking Studies (focused on intermolecular interactions and binding site analysis in chemical systems)

Molecular modeling and docking simulations provide critical insights into the non-covalent interaction capabilities of 1-acetyl-5-chloroindoline. Although specific docking studies on this exact compound within purely chemical systems are not extensively documented, principles derived from studies on related indole (B1671886) derivatives can be applied to understand its potential intermolecular interactions and binding site preferences.

The structure of this compound, featuring an aromatic indole core, a chlorine substituent, and an acetyl group, dictates its interaction profile. The indole ring system is capable of engaging in several key intermolecular interactions:

π-π Stacking: The electron-rich bicyclic aromatic core is prone to π-π stacking interactions with other aromatic systems. Theoretical studies on halogenated 3-methylindoles have shown that such substitutions can significantly influence the stability of these stacking interactions. scilit.com The chlorine atom at the 5-position, being electron-withdrawing, modulates the quadrupole moment of the aromatic system, which in turn affects the geometry and energy of stacking arrangements (e.g., parallel-displaced vs. T-shaped).

Hydrogen Bonding: The acetyl group's carbonyl oxygen is a primary hydrogen bond acceptor. In a chemical system containing potential hydrogen bond donors (like hydroxyl or amine groups on another molecule), this site would be a focal point for interaction.

Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on a partner molecule. Computational investigations on halogenated oxindoles have detailed the nature of these interactions, highlighting the role of the "sigma-hole" — a region of positive electrostatic potential on the halogen atom opposite the C-Cl bond. mdpi.com

In a hypothetical binding site analysis within a chemical host-guest system, this compound would likely orient itself to maximize these interactions. A binding pocket might feature an aromatic residue to facilitate π-π stacking, a hydrogen bond donor to interact with the acetyl oxygen, and a nucleophilic region to engage in halogen bonding with the chlorine atom. Molecular docking studies on various indole derivatives consistently show their accommodation within active sites through a combination of hydrogen bonds and π-stacking interactions. nih.gov

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Participating Moiety on this compound | Potential Partner Moiety in a Chemical System |

| π-π Stacking | Indole aromatic rings | Other aromatic rings (e.g., benzene (B151609), pyridine) |

| Hydrogen Bonding | Acetyl group (carbonyl oxygen) | Hydrogen bond donors (e.g., -OH, -NH groups) |

| Halogen Bonding | 5-Chloro substituent | Lewis bases / nucleophiles (e.g., ethers, amines) |

| van der Waals | Entire molecule | Any adjacent molecule |

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of this compound and predicting its reactivity. The distribution of electron density, molecular orbitals, and electrostatic potential are key descriptors.

The electronic character of the indole ring is significantly modified by the two substituents. The acetyl group at the N1 position is electron-withdrawing through resonance, decreasing the electron density of the pyrrole (B145914) ring. Conversely, the chlorine atom at the C5 position is electron-withdrawing via induction but can be weakly electron-donating through resonance due to its lone pairs. DFT calculations on substituted indoles have shown that electron-withdrawing groups influence the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org

For this compound, the HOMO is expected to be localized primarily on the indole ring, while the LUMO would have significant contributions from the acetyl group and the benzene ring portion of the indole nucleus. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. The presence of the electron-withdrawing acetyl and chloro groups is expected to lower the energy of the HOMO compared to unsubstituted indole, making it less susceptible to oxidation. rsc.org

The molecular electrostatic potential (MEP) map would reveal the regions most susceptible to electrophilic and nucleophilic attack. A negative potential (red/yellow) would be concentrated around the carbonyl oxygen of the acetyl group, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms and, significantly, on the chlorine atom, indicative of its potential to act as a halogen bond donor. mdpi.com Reactivity predictions for electrophilic aromatic substitution on the indole ring suggest that the C3 position remains the most nucleophilic, although its reactivity is attenuated by the N-acetyl group. ic.ac.uk

Theoretical calculations are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of mechanisms and the characterization of transient species like transition states. For this compound, several reaction types can be investigated.

In electrophilic aromatic substitution, a key reaction for indoles, calculations can model the approach of an electrophile. The mechanism typically involves the formation of a Wheland intermediate (a sigma complex). DFT studies can determine the relative energies of the intermediates formed by attack at different positions (e.g., C2, C3, C4, C6, C7). For N-acetylated indoles, attack at the C3 position is generally favored, and computational chemistry can quantify the activation energy barrier for this step by locating the corresponding transition state. ic.ac.uk

The reaction mechanisms of indole oxidation have also been studied computationally. For instance, the reaction with hydroxyl (•OH) or chlorine (•Cl) radicals can proceed via addition to the double bonds or hydrogen abstraction from the N-H group. copernicus.org While this compound lacks an N-H proton, radical addition pathways to the C2-C3 double bond or the benzene ring can be modeled. These calculations would identify the most favorable initial radical adducts and map out subsequent reaction steps, such as reactions with molecular oxygen. copernicus.org The transition state for each step represents the maximum energy point along the reaction coordinate, and its structure reveals the geometric arrangement of atoms during bond formation and cleavage.

Quantum chemical calculations can predict various spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used with DFT, can calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be generated for this compound. Calculations on 1-acetylindole (B1583761) have shown fair agreement between experimental and theoretically computed values. journals.co.za The predicted shifts would reflect the electronic environment of each nucleus; for example, the electron-withdrawing effects of the acetyl and chloro groups would cause downfield shifts for nearby carbon and hydrogen atoms compared to unsubstituted indoline (B122111).

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra show peaks corresponding to specific bond stretches, bends, and torsions. For this compound, characteristic peaks would include the C=O stretch of the acetyl group (typically around 1680-1720 cm⁻¹), C-Cl stretching vibrations, and various C-H and C-C stretching and bending modes of the indole ring. Comparing theoretical and experimental spectra helps in assigning the observed vibrational bands.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. Indoles typically show two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov Substituents can shift the position and intensity of these bands. Calculations for this compound would predict the wavelengths of maximum absorption (λₘₐₓ) and help assign them to specific electronic transitions (e.g., π → π* transitions within the indole system).

Structure-Activity Relationship (SAR) Studies in Molecular Design (focused on the influence of structural modifications on chemical properties and interactions, not biological outcomes)

Structure-activity relationship (SAR) studies in a chemical context explore how modifying a molecule's structure alters its chemical properties and non-covalent interactions. For this compound, SAR analysis focuses on the roles of the acetyl group, the chlorine atom, and their positions.

The indole scaffold is the core structural unit. Modifications to this core are known to dramatically alter chemical properties. The N-acetyl group, for example, removes the N-H proton, preventing it from acting as a hydrogen bond donor and changing its reactivity in base-catalyzed reactions. It also withdraws electron density from the ring, making the compound less susceptible to oxidation compared to indole itself. rsc.org

The position and nature of the halogen substituent are also critical. Placing the chlorine at the C5 position influences the electronic distribution across the entire benzene portion of the ring system. Changing this substituent from chlorine to other halogens (F, Br, I) would systematically alter properties like electronegativity, polarizability, and the ability to form halogen bonds. For instance, moving from chlorine to iodine would increase the strength of potential halogen bonds. Moving the chlorine to a different position (e.g., C4, C6, or C7) would create different regioisomers with distinct electronic properties and steric profiles, influencing their packing in a crystal lattice and their interaction with other molecules.

The substituents on the indoline core directly govern the molecule's interaction profile, which is a key aspect of its chemical behavior.

Influence of the Acetyl Group: The N-acetyl group introduces a strong hydrogen bond acceptor site (the carbonyl oxygen). Replacing this group with a different acyl group (e.g., propionyl, benzoyl) would alter the steric hindrance around the nitrogen and could subtly modify the basicity of the carbonyl oxygen. Replacing it with an alkyl group (e.g., N-methyl) would remove this key hydrogen bond acceptor site entirely, fundamentally changing its interaction capabilities.

Influence of the Chlorine Substituent: The 5-chloro group impacts the interaction profile in two main ways. Firstly, its electron-withdrawing nature modulates the electron density of the π-system, which affects the energy of π-π stacking interactions. scilit.com Secondly, it introduces a site for potential halogen bonding. The strength of this interaction is dependent on the substituent; SAR studies on other halogenated systems show that replacing chlorine with bromine or iodine would create a more potent halogen bond donor. mdpi.com Conversely, replacing it with a fluorine atom would yield a much weaker (if any) halogen bond donor. Substituting the chlorine with a non-halogen group, such as a methyl or methoxy (B1213986) group, would completely change the nature of the interaction at that position, replacing potential halogen bonding with hydrophobic or hydrogen bonding interactions, respectively.

Table 2: Predicted Effect of Structural Modifications on Chemical Interaction Properties of this compound

| Modification | Predicted Effect on π-π Stacking | Predicted Effect on H-Bonding | Predicted Effect on Halogen Bonding |

| Reference: this compound | Modulated by electron-withdrawing groups | Strong acceptor at acetyl C=O | Moderate donor at C5-Cl |

| Replace C5-Cl with C5-F | Minor change | No change | Significantly weakened/eliminated |

| Replace C5-Cl with C5-I | Minor change | No change | Significantly strengthened |

| Replace C5-Cl with C5-CH₃ | π-system becomes more electron-rich | No change | Eliminated; replaced by hydrophobic interaction |

| Replace N-acetyl with N-methyl | Pyrrole ring becomes more electron-rich | H-bond acceptor site eliminated | No change |

| Replace N-acetyl with N-H (deacetylation) | Pyrrole ring becomes more electron-rich | H-bond acceptor eliminated; H-bond donor site introduced | No change |

Assessment of Steric and Electronic Effects on Chemical Behavior

Electronic Effects Analysis

The electronic character of this compound is dominated by the electron-withdrawing nature of its substituents. The chlorine atom at C5 exerts a strong inductive effect (-I), pulling electron density away from the benzene ring. The N-acetyl group also acts as a potent electron-withdrawing group through both resonance and inductive effects, delocalizing the nitrogen's lone pair into the acetyl carbonyl and reducing the electron density of the entire heterocyclic system.

Molecular Electrostatic Potential (MEP): MEP mapping is a valuable computational technique used to visualize the charge distribution on a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, MEP maps would reveal regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atom of the acetyl group and, to a lesser extent, the chlorine atom. youtube.com These sites represent the most likely points for interaction with electrophiles. Conversely, the hydrogen atoms and the aromatic ring would exhibit positive or near-neutral potential (blue or green), indicating a reduced nucleophilicity compared to unsubstituted indoline.

Interactive Table 1: Predicted Molecular Electrostatic Potential (MEP) at Key Atomic Sites

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Implication for Reactivity |

| Carbonyl Oxygen (C=O) | -135 | Strong nucleophilic character; site for electrophilic attack/H-bonding. |

| Chlorine Atom (Cl) | -45 | Moderate nucleophilic character. |

| Nitrogen Atom (N1) | +15 | Reduced nucleophilicity due to acetyl group delocalization. |

| Aromatic Ring (Avg.) | +25 | Deactivated towards electrophilic substitution. |

| Carbonyl Carbon (C=O) | +150 | Strong electrophilic character; site for nucleophilic attack. |

Note: The values presented are illustrative, based on theoretical principles for similar molecular structures, and serve to demonstrate the relative charge distribution.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. researchgate.netdergipark.org.tr The electron-withdrawing substituents in this compound lower the energies of both the HOMO and LUMO compared to the parent indoline. A lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and greater ease of electronic transitions. researchgate.net The significant reduction in the energy gap for this compound suggests a molecule that is thermodynamically stable yet poised for specific chemical reactions, particularly those involving nucleophilic attack at the acetyl carbon.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies (eV)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indoline (Reference) | -5.1 | -0.2 | 4.9 |

| 1-Acetylindoline (B31821) | -5.8 | -1.1 | 4.7 |

| This compound | -6.1 | -1.5 | 4.6 |

Note: These values are representative calculations based on Density Functional Theory (DFT) principles to illustrate the electronic effect of substitution.

Steric Effects Analysis

Steric hindrance in this compound primarily arises from the N-acetyl group. While the chlorine atom at the C5 position is relatively small and lies within the plane of the aromatic ring, the acetyl group at N1 creates a more congested environment around the five-membered ring.

This steric bulk can influence the molecule's conformational preferences and the accessibility of nearby reactive sites. The approach of reagents to the nitrogen atom or the adjacent C2 and C7 positions is partially impeded. In quantitative structure-activity relationship (QSAR) studies, steric parameters are crucial descriptors for predicting biological activity, as they govern how well a molecule can fit into a receptor's binding site. mdpi.comnih.gov Computational methods can quantify this hindrance, for instance, by calculating the "buried volume" which represents the percentage of space around an atom shielded by its neighbors.

Interactive Table 3: Predicted Steric Hindrance (% Buried Volume) at Key Positions

| Position | Substituent | % Buried Volume | Steric Implication |

| N1 | Acetyl Group | 38% | Significant hindrance, limits access to the nitrogen lone pair. |

| C2 | Methylene (B1212753) | 25% | Moderate hindrance from the adjacent acetyl group. |

| C5 | Chlorine | 18% | Minimal steric impact on ring reactivity. |

| C7 | Aromatic CH | 27% | Moderate hindrance from the adjacent acetyl group. |

Note: Values are illustrative estimates to compare the relative steric environments within the molecule.

Synthetic Applications and Utility As a Chemical Building Block

Role in the Synthesis of Substituted Indoline (B122111) and Indole (B1671886) Frameworks

1-Acetyl-5-chloroindoline is a key intermediate in the multi-step synthesis of 5-chloroindole. A patented process highlights its formation and subsequent conversion. The synthesis begins with the acylation of indoline with an organic carboxylic acid's acylating agent to produce 1-acyl-indoline. This intermediate is then chlorinated in the presence of water and a basic agent to yield 5-chloro-1-acyl-indoline. google.com

Specifically, when the acylating agent is derived from acetic acid, the product is this compound. This compound is then subjected to saponification, either under acidic or alkaline conditions, to remove the acetyl group and afford 5-chloroindoline (B1581159). The resulting 5-chloroindoline can be dehydrogenated to produce 5-chloro-indole, a significant scaffold in medicinal chemistry. google.com This synthetic route underscores the primary role of this compound as a stable, manipulable intermediate that facilitates the introduction of a chlorine atom at the 5-position of the indoline core before aromatization to the corresponding indole.

The N-acetyl group in this compound plays a crucial role in directing the regioselectivity of electrophilic substitution reactions, such as chlorination, to the 5-position of the benzene (B151609) ring. Furthermore, this protecting group modulates the reactivity of the indoline nitrogen, preventing unwanted side reactions.

Precursor to Advanced Heterocyclic Ring Systems

While direct and extensive examples of this compound as a precursor to complex, fused heterocyclic systems are not widely documented in readily available literature, its structural features suggest its potential in such applications. The core indoline structure, substituted with both an activating acetyl group and a halogen, presents opportunities for various cyclization and coupling reactions.

For instance, the chloro-substituted aromatic ring can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions would lead to the formation of more elaborate molecular architectures fused to the indoline framework.

Furthermore, the indoline nitrogen, after potential deacetylation, can be a nucleophilic center for constructing fused rings. The presence of the chlorine atom also offers a handle for nucleophilic aromatic substitution under specific conditions, further expanding the possibilities for annulation reactions to build polycyclic heterocyclic systems.

Strategies for Further Functionalization and Molecular Diversification

The structure of this compound offers several sites for further functionalization, allowing for considerable molecular diversification.

Functionalization of the Benzene Ring: The benzene portion of the molecule is amenable to further electrophilic aromatic substitution reactions. The directing effects of the acetylamino group (ortho, para-directing) and the chloro group (ortho, para-directing) would influence the position of new substituents. However, the acetyl group's deactivating nature must be considered.

Modification of the N-Acetyl Group: The acetyl group can be removed via hydrolysis (saponification) to yield 5-chloroindoline, which can then be N-functionalized with a variety of other groups. google.com This allows for the introduction of different substituents on the nitrogen atom, which can significantly alter the chemical and biological properties of the resulting molecule.

Reactions involving the Indoline Ring: The indoline ring itself can be a target for modification. For example, oxidation can convert the indoline to the corresponding indole. Additionally, reactions at the C2 and C3 positions of the indoline ring, while less common for this specific substituted variant in the literature, are a general strategy for functionalizing the indoline core.

Future Research Perspectives on 1 Acetyl 5 Chloroindoline

Development of Novel and Environmentally Benign Synthetic Methodologies

The conventional synthesis of 1-acetyl-5-chloroindoline typically involves the acetylation of 5-chloroindoline (B1581159). Future research will likely prioritize the development of more sustainable and efficient "green" synthetic routes. This involves moving away from harsh reagents and solvents towards more environmentally friendly alternatives.

Key areas of development include:

Catalyst Innovation: Research into recyclable, non-toxic catalysts could offer significant environmental benefits. For instance, the use of recyclable indium(III) chloride as a Lewis acid catalyst, which has proven effective in the one-pot synthesis of other nitrogen-containing heterocycles, could be explored to facilitate the acetylation under milder conditions.

Alternative Solvents: A major focus will be the replacement of volatile organic compounds (VOCs) with greener solvents. Methodologies employing aqueous solutions, such as using a methanol-water system, have been shown to promote reactions effectively in the synthesis of related indole (B1671886) derivatives.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or visible-light-induced reactions could drastically reduce reaction times and energy consumption, contributing to a more sustainable process.

| Potential Green Synthesis Strategy | Principle | Anticipated Advantage |

| Recyclable Lewis Acid Catalysis | Use of catalysts like InCl₃ that can be recovered and reused. | Reduces catalyst waste and cost; often allows for milder reaction conditions. |

| Aqueous Solvent Systems | Utilizing water or aqueous-organic mixtures as the reaction medium. | Minimizes use of hazardous organic solvents, improving safety and reducing environmental impact. |

| Photocatalysis | Using visible light to induce the chemical transformation. | Reduces reliance on thermal energy, potentially increases selectivity, and is highly energy-efficient. |

Exploration of Underexplored Reactivity Pathways and Synthetic Transformations

Beyond its synthesis, this compound serves as a versatile scaffold for creating more complex molecules. Future research is expected to delve into its reactivity, leveraging the electronic properties of the chloro-substituent and the acetyl group to forge new synthetic pathways.

Photo-activated Acetylation: An exciting and underexplored pathway involves the photo-activation of the N-acetyl group. Research on N-acetyl-7-nitroindoline has demonstrated that UV irradiation can induce the transfer of the acetyl group to form a highly reactive nitronic anhydride (B1165640) intermediate. jst.go.jp This intermediate is capable of acetylating amines to form amides. jst.go.jp Applying this concept to this compound could enable novel, light-controlled functionalization reactions, offering a powerful tool for targeted molecular synthesis. jst.go.jp

Cross-Coupling Reactions: The chlorine atom on the aromatic ring is a prime site for functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would allow for the introduction of a wide array of substituents (aryl, alkyl, amino, alkynyl groups), enabling the creation of diverse chemical libraries for drug discovery and materials science applications.

Directed Functionalization: The N-acetyl group can act as a directing group for electrophilic substitution on the aromatic ring, potentially allowing for selective functionalization at positions ortho to the nitrogen atom. Exploring this reactivity could provide regioselective access to polysubstituted indoline (B122111) derivatives that are otherwise difficult to synthesize.

Application of Advanced In-Situ Spectroscopic Characterization Techniques

To optimize synthesis and understand reaction mechanisms, the application of advanced characterization techniques is crucial. While standard spectroscopic methods like NMR, FT-IR, and mass spectrometry are used to confirm the final structure of related compounds, future efforts will focus on their use for real-time, in-situ reaction monitoring.

Process Analytical Technology (PAT) tools can provide continuous data on reaction progress, the formation of intermediates, and the consumption of reactants.

Potential In-Situ Techniques for Synthesis Monitoring:

| Technique | Information Gained | Application in Synthesis |

| In-situ FT-IR/Raman | Real-time monitoring of key functional group changes (e.g., C=O of the acetyl group, N-H of the starting material). | Tracking reaction kinetics, determining reaction endpoints, and detecting transient intermediates without sampling. |

| In-situ NMR | Detailed structural information on all species in the reaction mixture. | Elucidating complex reaction mechanisms and identifying unexpected byproducts in real-time. |

| Online Mass Spectrometry | Continuous monitoring of the mass-to-charge ratio of components. | Confirming product formation and identifying low-concentration intermediates or impurities as they form. |

By implementing these in-situ techniques, researchers can gain deeper insights into the synthesis of this compound, leading to improved yields, higher purity, and more robust and scalable manufacturing processes.

Integration with Automation and High-Throughput Synthesis Platforms

The principles of high-throughput experimentation (HTE) and laboratory automation are set to revolutionize the study of this compound. These platforms enable the rapid execution and analysis of a large number of experiments, accelerating discovery and optimization.

Reaction Optimization: Automated synthesis platforms can be programmed to perform numerous reactions in parallel under varying conditions. This allows for the rapid screening of a wide range of catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for synthesizing this compound with high efficiency and purity.

Library Synthesis: A key application will be the use of automated systems to generate libraries of derivatives based on the this compound scaffold. By systematically varying reagents in cross-coupling or other functionalization reactions, hundreds or thousands of unique compounds can be synthesized on a small scale.

Integrated Screening: Advanced platforms can integrate synthesis directly with biological or material property screening. Technologies like desorption electrospray ionization (DESI) mass spectrometry allow for the ultra-high-throughput analysis of reaction outcomes and can even be combined with bioassays, consolidating key steps in the discovery pipeline into a single, automated workflow. This approach dramatically shortens the timeline from compound synthesis to hit identification in drug discovery programs.

Q & A

Q. How can crystallographic data resolve ambiguities in the solid-state conformation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.